![molecular formula C17H19NO B1392113 2-(4-tert-Butylbenzoyl)-4-methylpyridine CAS No. 1187166-94-4](/img/structure/B1392113.png)
2-(4-tert-Butylbenzoyl)-4-methylpyridine
Overview
Description
2-(4-tert-Butylbenzoyl)-4-methylpyridine, commonly known as TBBMP, is a chemical compound that belongs to the family of benzoylpyridines. TBBMP is widely used in scientific research as a photosensitizer and is known for its ability to generate singlet oxygen upon irradiation with light.
Scientific Research Applications
Synthesis and Structural Characterization
A study on mono-cyclometalated Pt(II) complexes involving 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine as a chromophoric ligand displayed unique structural characteristics and luminescent properties, highlighting the potential of similar compounds in electroluminescent applications (Ionkin, Marshall, & Wang, 2005).
NMR Spectroscopy and Oxidation Products
Research on six-membered saturated heterocycles, including 4-tert-butyl-1-methylpiperidine and similar compounds, demonstrated the application of NMR spectroscopy in determining the configuration of these molecules and their oxidation products, offering insights into stereochemical configurations in chemical compounds (Buděšínský et al., 2014).
Chemical Synthesis and Application
The chemical synthesis of 2,6-Di-tert-butyl-4-methylpyridine and its derivatives has been detailed, providing insights into complex chemical reactions and the resultant products, which are valuable in various chemical synthesis applications (Anderson & Stang, 2003).
Organic Synthesis and Janus Group Effect
A study focused on the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, highlighted the Janus group effect, where isopropyl groups shield the heteroatom against electrophilic attack, offering insights into the nuanced mechanisms in organic synthesis (Balaban et al., 2004).
Dye-Sensitized Solar Cell Additives
Investigations into additives like 4-tert-butylpyridine for dye-sensitized solar cells revealed how these compounds interact with TiO2 substrates, affecting the adsorption mode and electronic structure, crucial for enhancing solar cell efficiencies (Wang et al., 2014).
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-18-15(11-12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJMLLWHTXHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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